N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide is a phthalazinone derivative, a class of heterocyclic compounds known for their diverse biological activities. This particular compound has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to correct the pathological conformation of apolipoprotein E4 (ApoE4) [].
The synthesis of N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide is achieved through a series of chemical reactions. The initial compound, CB9032258 (N‐(2‐hydroxy‐3,5‐dimethyl‐phenyl)‐2‐(3‐methyl‐4‐oxo‐3,4‐dihydro‐phthalazin‐1‐yl)‐acetamide), a phthalazinone derivative identified through a high-throughput screening, was chemically modified to enhance its potency. Specific modifications involved incorporating various substituents on the phenyl ring, resulting in derivatives like N‐(4′‐cyano‐biphenyl‐3‐yl)‐2‐(3‐methyl‐4‐oxo‐3,4‐dihydro‐phthalazin‐1‐yl)‐acetamide and 4‐{4‐[2‐(3‐methyl‐4‐oxo‐3,4‐dihydro‐phthalazin‐1‐yl)‐acetylamino]‐benzyl}‐piperazine‐1‐carboxylic acid tert‐butyl ester [].
N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide possesses a distinct molecular structure with key functional groups contributing to its biological activity. The core structure consists of a phthalazinone ring system, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridazinone ring. The presence of the 3-methyl group on the phthalazinone ring, along with the 4-oxo group, contributes to the molecule's specific interactions with biological targets. The phenoxy acetamide moiety connected to the phthalazinone core via a phenyl linker further enhances the molecule's ability to bind to specific proteins and modulate their function. The fluorine atom on the terminal phenyl ring provides additional electronic properties that influence the molecule's binding affinity and overall pharmacological profile [].
Chemical modifications of CB9032258, the precursor to N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide, involved substitution reactions targeting the phenyl ring. Researchers explored various substituents, including cyano and piperazine moieties, to improve its potency in disrupting ApoE4 domain interaction [].
N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide functions as an ApoE4 structure corrector, specifically targeting the pathological conformation of ApoE4 linked to Alzheimer's disease. ApoE4 exhibits a unique intramolecular domain interaction that contributes to its detrimental effects. This compound disrupts this interaction, restoring ApoE4 to a more functional conformation [].
N-(4-fluorophenyl)-2-[4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetamide is primarily investigated for its potential in addressing the detrimental effects of ApoE4, the major genetic risk factor for Alzheimer's disease. It effectively abolishes ApoE4 domain interaction in vitro, leading to the restoration of neuronal functions such as mitochondrial motility and neurite outgrowth. These promising results suggest its potential as a therapeutic agent for Alzheimer's disease [].
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2